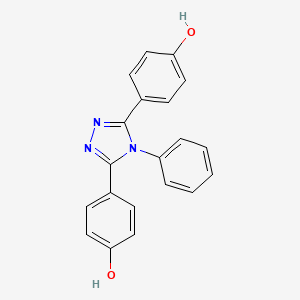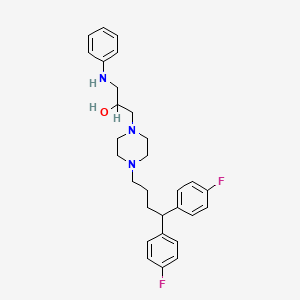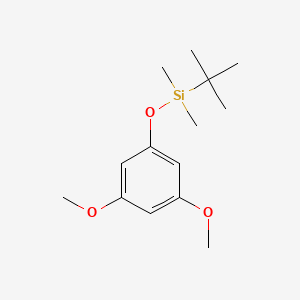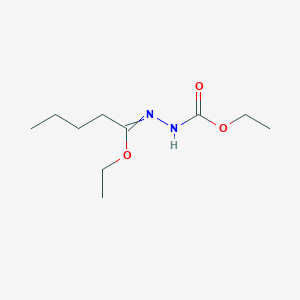
ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate
描述
Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate typically involves the reaction of ethyl hydrazinecarboxylate with pentanal under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then stabilized by the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH₂Cl₂).
Major Products Formed
Oxidation: Produces corresponding oxides and carboxylic acids.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted hydrazones depending on the substituent used.
科学研究应用
Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Ethyl (1E)-N-ethoxycarbonylpentanehydrazonate: A geometric isomer with different spatial arrangement.
Methyl (1Z)-N-ethoxycarbonylpentanehydrazonate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (1Z)-N-methoxycarbonylpentanehydrazonate: Similar structure but with a methoxycarbonyl group.
Uniqueness
This compound is unique due to its specific geometric configuration (1Z) and the presence of the ethoxycarbonyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
ethyl N-ethoxycarbonylpentanehydrazonate |
InChI |
InChI=1S/C10H20N2O3/c1-4-7-8-9(14-5-2)11-12-10(13)15-6-3/h4-8H2,1-3H3,(H,12,13) |
InChI 键 |
DCABISQJBAGJAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=NNC(=O)OCC)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
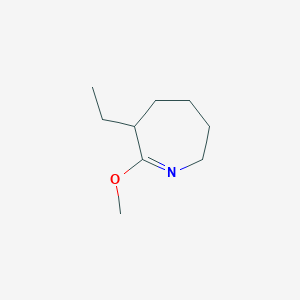
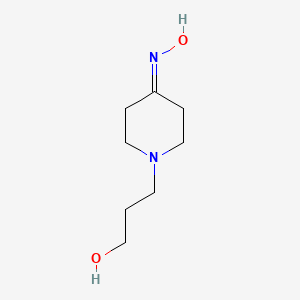


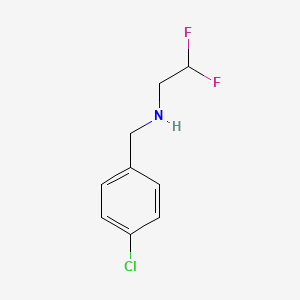
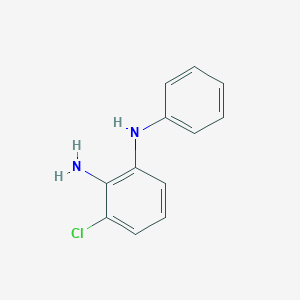
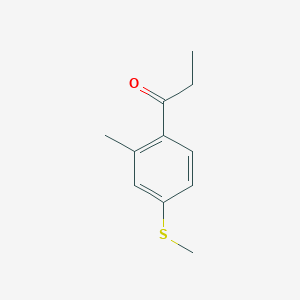
![N-[4-iodo-1H-indazol-3-yl]butanamide](/img/structure/B8521369.png)


